molecular formula C8H6N4O3 B1331675 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid CAS No. 332909-71-4

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B1331675
CAS No.: 332909-71-4
M. Wt: 206.16 g/mol
InChI Key: WIOFQADFRFYOGG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid (CAS: 332909-71-4; IUPAC name: this compound) is a heterocyclic benzoic acid derivative featuring a tetrazole ring substituted at the para position of the aromatic ring and a hydroxyl group at the ortho position relative to the carboxylic acid moiety. The compound is recognized for its structural versatility, enabling diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence its physicochemical properties and biological activity . It is commercially available from multiple suppliers (e.g., MolPort, ALBB) and serves as a precursor in pharmaceutical synthesis due to the tetrazole ring’s metabolic stability and bioisosteric resemblance to carboxylic acid groups .

Properties

IUPAC Name

2-hydroxy-4-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c13-7-3-5(12-4-9-10-11-12)1-2-6(7)8(14)15/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFQADFRFYOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357635
Record name 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332909-71-4
Record name 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with sodium azide and a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include the use of organic solvents and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Reactivity of the Tetrazole Ring

The tetrazole moiety (1H-tetrazol-1-yl) undergoes characteristic reactions:

Nucleophilic Substitution

  • Reagents : Alkyl halides (e.g., iodomethane) in polar aprotic solvents (DMF, THF) under basic conditions.
  • Products : N-alkylated derivatives (e.g., 1-methyltetrazole analogs).
  • Conditions : Room temperature to 80°C, 2–6 hours .

Cycloaddition Reactions

  • 3+2 Cycloaddition : Reacts with nitriles or alkynes under microwave irradiation to form fused heterocycles (e.g., triazolopyridines) .

Carboxylic Acid Group Reactivity

The -COOH group participates in typical acid-catalyzed reactions:

Esterification

  • Reagents : Alcohols (e.g., methanol, ethanol) with H₂SO₄ or HCl as catalysts.
  • Conditions : Reflux, 4–8 hours.
  • Yield : 85–92% for methyl/ethyl esters .

Amide Formation

  • Reagents : Thionyl chloride (to form acyl chloride) followed by amines (e.g., piperazine) .
  • Example : Synthesized 1-[5-chloro-2-(1H-tetrazol-1-yl)benzoyl]piperazine in 94% yield .

Hydroxyl Group Reactions

The phenolic -OH undergoes:

O-Alkylation

  • Reagents : Alkyl bromides (e.g., C₈H₁₇Br) with K₂CO₃ in acetone.
  • Products : Alkoxy derivatives (e.g., 4-(octyloxy)-2-(tetrazolyl)benzoates) .

Azo Coupling

  • Reagents : Diazonium salts from aromatic amines.
  • Application : Synthesized antimicrobial azophenol derivatives (e.g., 4-((1H-tetrazol-5-yl)diazenyl)phenyl benzoates) .

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductsYieldReference
Oxidation KMnO₄ (acidic)2,4-Dicarboxy-tetrazolobenzene78%
Reduction H₂/Pd-C2-Hydroxy-4-(1H-tetrazol-1-yl)benzyl alcohol65%

Coordination Chemistry

The compound acts as a polydentate ligand:

  • Metal Complexation : Forms stable complexes with Co(II), Ag(I), and Eu(III) via N (tetrazole) and O (carboxylate) donors .
  • Applications : Luminescent materials and catalysis .

Scientific Research Applications

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and tetrazole groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects[4][4].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid with structurally related benzoic acid derivatives, focusing on molecular features, biological activities, and crystallographic data.

Structural and Functional Analogues

Key Findings and Implications

Bioactivity Trends :

  • Antioxidant Activity : 4-(1H-Triazol-1-yl)benzoic acid derivatives exhibit potent DPPH radical scavenging, likely due to the electron-rich triazole ring stabilizing free radicals . In contrast, tetrazole-substituted analogues are less explored for antioxidant roles but show promise in metabolic regulation (e.g., PPARγ activation) .
  • Hypoglycemic Effects : The 2-bromobenzylsulfanyl substituent in 4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid enhances PPARγ binding affinity, attributed to hydrophobic interactions and conformational rigidity from the sulfanyl linkage .

Crystallographic Insights :

  • Tetrazole-containing benzoic acids exhibit distinct packing modes. For example, this compound likely forms hydrogen bonds via its -OH and -COOH groups, while the bromobenzylsulfanyl derivative stabilizes its crystal lattice through C–Br∙∙∙π and π-π interactions (centroid distance: 3.312 Å) .
  • Methoxy and chloro substituents (e.g., in 5-chloro-2-methoxy-4-(tetrazol-1-yl)benzoic acid) may reduce hydrogen-bonding capacity but improve lipophilicity, impacting bioavailability .

Synthetic Utility :

  • 2-(1H-Tetrazol-1-yl)acetic acid is a simpler analogue used in coordination chemistry, whereas bulkier derivatives like the bromobenzylsulfanyl compound require advanced crystallographic refinement tools (e.g., SHELXL) for structural elucidation .

Physicochemical Properties

  • Solubility : The hydroxyl and carboxylic acid groups in this compound enhance aqueous solubility compared to halogenated analogues (e.g., 5-chloro-2-methoxy derivative) .
  • Thermal Stability : Thiazole-substituted benzoic acids (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) exhibit higher melting points (~140°C) due to aromatic stacking, whereas tetrazole derivatives may decompose at lower temperatures .

Biological Activity

2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both a hydroxy group and a tetrazole ring. These functional groups are known to facilitate various biological interactions, potentially leading to antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C_8H_6N_4O_3
  • Molecular Weight : 206.16 g/mol
  • CAS Number : 332909-71-4

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules. The hydroxy and tetrazole groups enhance its interaction with enzymes and receptors, potentially inhibiting their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against several bacterial strains.

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusInhibitory10
Escherichia coliModerate inhibition20
Candida albicansWeak activity50

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Line : NIH3T3 (mouse embryonic fibroblast)
  • IC50 Value : 0.632 mM

This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways.

Case Studies

  • Study on Antimicrobial Properties :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, particularly Bacillus subtilis, with a reported MIC of 15 µg/mL.
  • Anticancer Research :
    Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability, particularly in breast cancer cells, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound Name Structure Features Biological Activity
2-Hydroxybenzoic Acid (Salicylic Acid)Hydroxy group onlyAnti-inflammatory
4-(1H-Tetrazol-1-yl)benzoic AcidTetrazole ring onlyAntimicrobial
2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic AcidHydroxy and tetrazole (different position)Antifungal

The combination of both functional groups in this compound provides it with distinct biological properties not observed in its analogs.

Q & A

Q. What experimental methodologies are recommended for synthesizing 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling tetrazole derivatives with substituted benzoic acids. For example:

  • Reflux with substituted aldehydes : Dissolve the precursor (e.g., 4-amino-triazole derivatives) in ethanol, add glacial acetic acid as a catalyst, and react with a substituted benzaldehyde under reflux for 4–6 hours .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst concentration to improve efficiency.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • X-ray crystallography : Resolve crystal structures using SHELXL software to determine dihedral angles between the tetrazole ring, benzoic acid group, and substituents (e.g., 45.97° and 75.41° between tetrazole and bromobenzene rings in analogs) .
  • Spectroscopic techniques :
    • FTIR : Identify key functional groups (e.g., O–H stretch at ~3000 cm⁻¹, tetrazole ring vibrations at 1450–1600 cm⁻¹) .
    • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 223.18) and purity (>95%) using high-resolution mass spectrometry .

Q. What analytical strategies are effective for assessing purity and stability under varying storage conditions?

  • HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to quantify impurities (<2%) and monitor degradation products under thermal stress (e.g., 40°C for 14 days) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Virtual screening : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like PPARγ. For example, tetrazole analogs show potential as PPARγ ligands (binding energy < −8.0 kcal/mol) due to hydrogen bonding with Arg288 and Tyr473 .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity using Gaussian-based DFT calculations .

Q. What experimental assays validate the compound’s hypothesized biological mechanisms?

  • PPARγ transactivation assays : Use reporter gene systems (e.g., GAL4-PPARγ transfected HEK293 cells) to measure ligand-dependent activation (EC₅₀ values in µM range) .
  • Antimicrobial testing : Employ microdilution assays against Staphylococcus aureus (MIC values <50 µg/mL) and analyze structure-activity relationships (e.g., halogen substitution enhances activity) .

Q. How do supramolecular interactions influence the compound’s physicochemical properties?

  • Crystal packing analysis : Hydrogen bonds (O–H···N, C–H···O) and π-π stacking (centroid distances ~3.3 Å) stabilize the lattice, affecting solubility and melting point .
  • Solubility modulation : Introduce polar substituents (e.g., –SO₃H) to disrupt intermolecular C–Br···π interactions, improving aqueous solubility .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C) and X-ray data to address discrepancies (e.g., unexpected NOE correlations due to tautomerism in tetrazole rings) .
  • Dynamic light scattering (DLS) : Detect aggregation states in solution that may skew UV-Vis or fluorescence readings .

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